molecular formula C10H12BrClO2 B13567150 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene CAS No. 103346-73-2

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene

Cat. No.: B13567150
CAS No.: 103346-73-2
M. Wt: 279.56 g/mol
InChI Key: QFFFIGXNWHTKEU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, featuring both bromine and chlorine substituents along with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene typically involves the bromination and chlorination of a suitable benzene derivative. One common method involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzene.

    Chlorination: The chlorination step involves the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties make the compound useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-4-chlorobenzene: Similar structure but lacks the methoxy groups.

    1-(2-Bromoethyl)-2,4-dimethoxybenzene: Similar but with different positions of the substituents.

    1-(2-Chloroethyl)-2-bromo-3,4-dimethoxybenzene: Similar but with the positions of bromine and chlorine swapped.

Uniqueness

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxy groups, allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(2-bromoethyl)-2-chloro-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-13-8-4-3-7(5-6-11)9(12)10(8)14-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFIGXNWHTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546099
Record name 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103346-73-2
Record name 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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